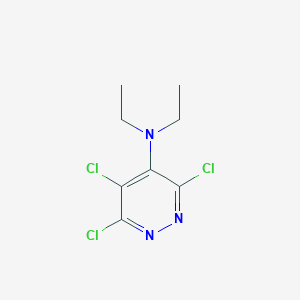
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is an organic compound with the molecular formula C8H6FNaO4S. It is a sodium salt derivative of a sulfonic acid ester, characterized by the presence of a fluorine atom and a methoxycarbonyl group on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 5-fluoro-2-(methoxycarbonyl)benzoic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pH control is common to optimize the reaction conditions and minimize impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Products may include sulfonic acids or sulfonate esters.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other functionalized benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxycarbonyl group can influence the compound’s binding affinity and reactivity. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
- Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate
- Sodium 4-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate
- Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate
Comparison: Sodium 5-fluoro-2-(methoxycarbonyl)benzene-1-sulfinate is unique due to the specific positioning of the fluorine atom and methoxycarbonyl group on the benzene ring. This positioning can significantly influence its chemical reactivity and interactions compared to other similar compounds. For example, the presence of a fluorine atom at the 5-position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical applications.
Propiedades
Fórmula molecular |
C8H6FNaO4S |
|---|---|
Peso molecular |
240.19 g/mol |
Nombre IUPAC |
sodium;5-fluoro-2-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7FO4S.Na/c1-13-8(10)6-3-2-5(9)4-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
KRPAQLUSBZTBIR-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)F)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




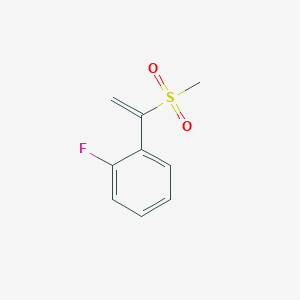
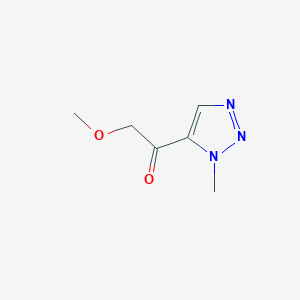
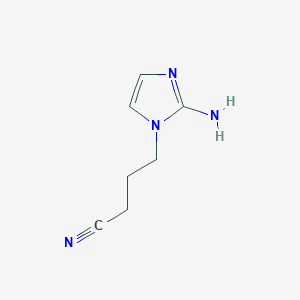
![tert-Butyl 3'-fluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-piperidine]-1'-carboxylate](/img/structure/B13181431.png)

![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
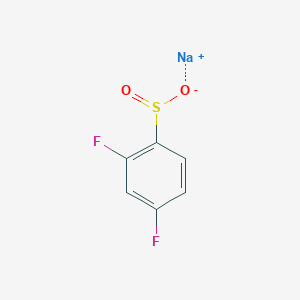
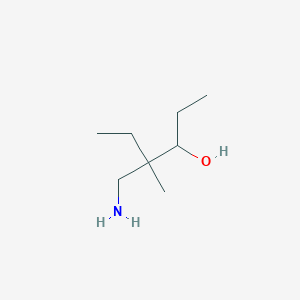
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)

